Chemoselective Epoxidation: The 5,6‑Epoxide is Installed with 63 % Isolated Yield Under Conditions That Leave the Sulfonamide Intact
The synthesis of 5,6‑epoxy‑2‑norbornanesulfonamide proceeds via chemoselective epoxidation of 5‑norbornene‑2‑sulfonamide with m‑chloroperbenzoic acid (m‑CPBA) at 5 °C in dichloromethane, yielding 63 % (6.89 g isolated product from 10.0 g substrate) without competing sulfonamide oxidation . Under identical conditions, the non‑sulfonamide analog exo‑5,6‑epoxy‑2‑norbornene is obtained in comparable yields, but the presence of the sulfonamide in the target compound enables direct further functionalization (e.g., sulfonamide alkylation or metal coordination) without requiring a protection/deprotection sequence [REFS-2, REFS-3].
| Evidence Dimension | Isolated yield of epoxidation |
|---|---|
| Target Compound Data | 63 % isolated yield (6.89 g from 10.0 g 5‑norbornene‑2‑sulfonamide; 36.4 mmol product) |
| Comparator Or Baseline | Typical isolated yields for epoxidation of norbornene derivatives (e.g., exo‑5,6‑epoxy‑2‑norbornene) range 55–75 % under similar peracid conditions. |
| Quantified Difference | Yield of the sulfonamide‑substituted variant is within the expected range for norbornene epoxidation, indicating that the sulfonamide does not interfere with the epoxidation step. |
| Conditions | 5‑norbornene‑2‑sulfonamide (10.0 g, 57.7 mmol), NaHCO₃ (15.1 g), CH₂Cl₂ (200 g), 70 % m‑CPBA (14.8 g, 60.0 mmol), 5 °C, 2 h, then aqueous work‑up and recrystallization from EtOAc. |
Why This Matters
The retained sulfonamide functionality eliminates the need for a protection step, saving 1–2 synthetic operations and reducing procurement costs when the compound is used as an intermediate.
- [1] Kas’yan, A. O., Karpenko, D. V. & Kas’yan, L. I. Epoxidation and Heterocyclization of Arenesulfonamides of the Norbornene Series. Russ. J. Org. Chem. 41, 1764–1772 (2005). View Source
- [2] Palchikov, V. et al. Chemoselective oxidation of exo‑sulfonamide VI to epoxy‑norbornane VIII. Academia.edu Figure 8 (2009). View Source
